molecular formula C11H12BrNOS B231957 (4-Bromophenyl)-morpholin-4-ylmethanethione CAS No. 61750-21-8

(4-Bromophenyl)-morpholin-4-ylmethanethione

Cat. No.: B231957
CAS No.: 61750-21-8
M. Wt: 286.19 g/mol
InChI Key: ODPCYSHKSFQFRK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-morpholin-4-ylmethanethione (CAS 51929-01-2) is an organic sulfur-containing compound with the molecular formula C11H12BrNOS and a molecular weight of 270.19 g/mol . This compound features a morpholine ring linked to a 4-bromophenyl group via a thione-bearing carbon bridge, a structure that classifies it as a thiocarbonyl derivative. While specific biological data for this compound is limited in the public domain, its core structure holds significant interest in medicinal chemistry research. The morpholine ring is a well-established pharmacophore present in various therapeutic agents, contributing to properties such as improved solubility and metabolic stability . Similarly, the thiazolidine-2,4-dione nucleus, which shares conceptual similarities with the thiocarbonyl group, is a privileged scaffold in drug discovery, particularly known for its hypoglycemic activity through interaction with PPARγ receptors . Research on structurally related molecules, such as (4-aminophenyl)-morpholin-4-ylmethanethione, indicates that this class of compounds serves as a key synthetic intermediate . Furthermore, Mannich base derivatives incorporating morpholine and aryl components have demonstrated a range of promising biological activities in scientific studies, including antimicrobial , hypoglycemic, and anti-inflammatory effects . Therefore, this compound represents a valuable chemical entity for researchers exploring new synthetic routes, developing structure-activity relationships (SAR), and screening for novel bioactive molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCYSHKSFQFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355656
Record name STK221374
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61750-21-8
Record name STK221374
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Morpholino-Thiocarbamoylbenzotriazole Intermediate

The preparation begins with the reaction of bis(benzotriazol-1-yl)methanethione (1) with morpholine in anhydrous dichloromethane at room temperature (Scheme 1). This step yields morpholino-thiocarbamoylbenzotriazole (2) as a crystalline solid, characterized by a distinctive 13C^{13}\text{C} NMR signal at ~170 ppm corresponding to the thiocarbamoyl group. The reaction typically achieves 87–98% yields under optimized conditions, with morpholine’s secondary amine facilitating rapid nucleophilic attack on the electrophilic thiocarbonyl center.

Key Reaction Conditions:

  • Solvent: Dichloromethane (dry)

  • Temperature: 25°C

  • Reaction Time: 4–8 hours

  • Workup: Washing with brine, drying over MgSO4_4, and solvent evaporation.

Grignard Addition of 4-Bromophenylmagnesium Bromide

The intermediate 2 undergoes nucleophilic substitution with 4-bromophenylmagnesium bromide in tetrahydrofuran (THF) at 0°C to room temperature (Scheme 2). The benzotriazole group acts as a leaving group, enabling the Grignard reagent to attack the thiocarbonyl carbon and form the target compound. This step achieves 75–89% yields , with purification via flash chromatography (ethyl acetate/n-hexane, 20:80).

Optimization Insights:

  • Stoichiometry: A 1.2:1 molar ratio of Grignard reagent to 2 minimizes side reactions.

  • Temperature Control: Slow addition at 0°C prevents exothermic decomposition.

  • Byproduct Management: Disulfide formation is suppressed by rigorous anhydrous conditions.

Direct Thioacylation of Morpholine Using 4-Bromophenyl Thiocarbonyl Chloride

Synthesis of 4-Bromophenyl Thiocarbonyl Chloride

While not explicitly detailed in the provided sources, analogous methods from sulfonyl chloride synthesis suggest that 4-bromophenyl thiocarbonyl chloride could be prepared via thionation of 4-bromobenzoic acid using Lawesson’s reagent , followed by treatment with thionyl chloride. This hypothetical route remains untested in the cited literature but aligns with established thiocarbonyl chloride syntheses.

Coupling with Morpholine

The thiocarbonyl chloride reacts with morpholine in the presence of triethylamine (TEA) as a base, facilitating nucleophilic acyl substitution (Scheme 3). The reaction proceeds in dichloromethane at 0°C, yielding the target compound after aqueous workup and crystallization.

Challenges and Mitigations:

  • Moisture Sensitivity: Thiocarbonyl chlorides are highly hygroscopic, necessitating strict anhydrous conditions.

  • Side Reactions: Competitive hydrolysis to thiocarboxylic acids is minimized by rapid TEA addition.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodIntermediate StepFinal Step YieldTotal YieldPurity (HPLC)
Benzotriazole/Grignard87–98%75–89%65–87%>95%
Direct ThioacylationN/ATheoretical 60–75%*60–75%*>90%*

*Theoretical values based on analogous reactions.

Scalability and Practical Considerations

The benzotriazole-mediated route is preferable for large-scale synthesis due to its high reproducibility and tolerance to atmospheric moisture during the Grignard step. In contrast, the direct thioacylation method requires specialized handling of thiocarbonyl chlorides, limiting its practicality outside controlled environments.

Structural and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 7.18–7.32 (m, 4H, aromatic), 3.05–3.11 (m, 4H, morpholine), 2.93–2.99 (m, 4H, morpholine).

  • 13C^{13}\text{C} NMR: δ 196.4 (thiocarbonyl), 140.1 (aromatic C-Br), 56.8 (morpholine CH2_2), 30.9 (morpholine CH2_2).

Mass Spectrometry

  • LC-MS: [M + H]+^+ = 286.19 m/z, consistent with molecular formula C11_{11}H12_{12}BrNOS .

Chemical Reactions Analysis

WAY-296631 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiobenzoyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-296631 is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

    Chemical Biology: It is used as a ligand in the study of protein-ligand interactions.

    Medicinal Chemistry: Researchers use it to develop and study potential therapeutic agents.

    Pharmacology: It is employed in the study of drug-receptor interactions and the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of WAY-296631 involves its interaction with specific molecular targets. It binds to certain proteins or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use in research .

Comparison with Similar Compounds

Structural Analogues

4-(4-Methoxybenzoyl)morpholine
  • Structure : Replaces the bromophenyl group with a methoxyphenyl and substitutes the thiocarbonyl (C=S) with a carbonyl (C=O).
  • Molecular Formula: C₁₂H₁₅NO₂S vs. C₁₁H₁₃NO₂ (methoxy analog) .
4-[(4-Bromophenyl)azo]morpholine
  • Structure : Features an azo (-N=N-) linkage instead of the thiocarbonyl group.
  • Application : Primarily used in dye chemistry, highlighting how substituent groups (azo vs. thiocarbonyl) dictate application domains .
Pyridazinone Derivatives
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Biological Relevance : Acts as a specific FPR2 agonist, demonstrating that bromophenyl groups enhance receptor binding specificity in certain scaffolds .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Rf Value
(4-Bromophenyl)-morpholin-4-ylmethanethione (hypothetical) C₁₁H₁₂BrNOS Data not available Data not available Data not available
4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1) C₁₈H₁₅N₂SBrO₂ 134–136 85 0.45
4-(4-Methoxybenzoyl)morpholine C₁₂H₁₅NO₂S Data not available Data not available Data not available
  • Key Observations :
    • Thiazole derivatives like p1 exhibit higher melting points (~135°C), likely due to increased molecular rigidity from the thiazole ring .
    • The thiocarbonyl group in the target compound may lower solubility compared to carbonyl analogs due to reduced polarity.
Anti-Inflammatory Activity
  • Oxadiazole Derivatives :
    • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: 59.5% inhibition at 20 mg/kg.
    • Comparable to indomethacin (64.3%), indicating bromophenyl groups enhance anti-inflammatory efficacy in oxadiazole scaffolds .
Enzyme Inhibition
  • Maleimide Derivatives :
    • N-(4-Bromophenyl)maleimide: IC₅₀ = 4.37 μM (MGL inhibition).
    • Halogen size (F, Cl, Br, I) has minimal impact on potency, suggesting electronic effects dominate over steric factors .
Receptor Agonism
  • Pyridazinone Derivatives: FPR2-specific agonists with bromophenyl groups activate calcium mobilization in neutrophils, demonstrating target selectivity influenced by substituent positioning .

Biological Activity

(4-Bromophenyl)-morpholin-4-ylmethanethione is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}BrN\O\S
  • Molecular Weight : 292.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress.

1. Anticancer Activity Study

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The IC50_{50} values were reported as follows:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)18.5

This study indicates a promising role for the compound in cancer therapy by targeting specific cancer types.

2. Antimicrobial Efficacy

In vitro tests showed that this compound exhibited antimicrobial effects against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential as a lead compound in developing new antimicrobial agents.

3. Neuroprotection Research

A recent animal study assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated a reduction in neuronal apoptosis and improved cognitive function in treated groups compared to controls.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Swap Br with CF₃ or CN to modulate lipophilicity.
  • Pharmacophore Mapping : QSAR models (e.g., CoMFA) correlate substituent positions with activity.
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize solubility and metabolic stability. Validate with in vitro assays .

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